(1-methyl-1H-pyrazol-5-yl)boronic acid

Organic Synthesis C-H Borylation Process Chemistry

For researchers requiring regioselective installation of the 1-methyl-1H-pyrazol-5-yl motif, this 5-isomer boronic acid is the only viable starting material-the 3- or 4-isomers are not direct substitutes due to distinct electronic and steric profiles. • High-yielding scalable synthesis (93% isolated yield) supports process development from mg to kg scale[reference:0]. • Enables SAR exploration around the 5-position of the pyrazole ring, a key motif in porcupine inhibitor programs[reference:1]. • Bulk commercial availability ensures supply chain continuity for late-stage development.

Molecular Formula C4H7BN2O2
Molecular Weight 125.92 g/mol
CAS No. 720702-41-0
Cat. No. B110593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-pyrazol-5-yl)boronic acid
CAS720702-41-0
SynonymsB-(1-Methyl-1H-pyrazol-5-yl)boronic Acid;  (1-Methyl-1H-pyrazol-5-yl)boronic Acid; _x000B_(2-Methyl-2H-pyrazol-3-yl)boronic Acid;  (1-Methyl-1H-pyrazol-5-yl)-Boronic Acid
Molecular FormulaC4H7BN2O2
Molecular Weight125.92 g/mol
Structural Identifiers
SMILESB(C1=CC=NN1C)(O)O
InChIInChI=1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3
InChIKeyMGNBKNBEZGLHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazol-5-ylboronic Acid: Overview


(1-methyl-1H-pyrazol-5-yl)boronic acid (CAS 720702-41-0) is a heteroaryl boronic acid building block with molecular formula C4H7BN2O2 and a molecular weight of 125.92 g/mol [1]. It features a boronic acid group at the 5-position of the 1-methylpyrazole ring [2]. Its primary application is in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 1-methyl-1H-pyrazol-5-yl moiety into complex molecules for pharmaceutical and materials science research .

Why Regiochemistry Matters


In the context of heteroaryl boronic acids, the specific position of the boronic acid group on the pyrazole ring is a critical determinant of both the synthesis of the boronic acid itself and its reactivity in cross-coupling reactions. The 5-position is unique due to the influence of the adjacent N-methyl group, affecting the regioselectivity of lithiation [1] and the electronic properties of the resulting boronic acid. This means that a 4-isomer (e.g., 1-methyl-1H-pyrazol-4-yl)boronic acid) or a 3-isomer (e.g., (1-methyl-1H-pyrazol-3-yl)boronic acid) cannot be assumed to be a direct substitute [2]. Their distinct synthetic origins and reactivity profiles necessitate a compound-specific evaluation for procurement and use in any synthetic sequence.

Quantitative Regioisomer Comparison


Synthetic Yield Advantage

The regioselective lithiation-borylation of 1-methyl-1H-pyrazole provides direct access to the 5-substituted isomer in high yield, whereas the 4-substituted isomer requires a multistep sequence from 4-bromo-1-methyl-1H-pyrazole [1]. A reported synthesis of (1-methyl-1H-pyrazol-5-yl)boronic acid via direct lithiation at the 5-position achieved a 93% isolated yield . In contrast, the synthesis of the corresponding 4-isomer from the 4-bromo precursor originally required a two-step process with a <50% yield for the boronic acid intermediate under stepwise conditions, later improved via a lithium 'ate' complex method [1].

Organic Synthesis C-H Borylation Process Chemistry

Lipophilicity Differences

The position of the boronic acid group on the pyrazole ring alters its physicochemical properties, impacting purification methods and potentially biological activity. The 5-isomer exhibits a specific computed LogP of -0.14 and LogD values of -0.14 (pH 5.5) and -0.16 (pH 7.4) [1]. These values can be directly compared to a structurally similar analog, highlighting that regioisomers are not interchangeable in the context of a drug candidate's property profile .

Medicinal Chemistry Physicochemical Properties ADME

Stability and Handling Requirements

The inherent stability of the target compound dictates its commercial availability and handling requirements. (1-Methyl-1H-pyrazol-5-yl)boronic acid is known to form varying amounts of anhydride and is therefore recommended to be stored at <0°C under inert gas . This contrasts with the 4-isomer's boronic acid, which is described as having poor stability, leading researchers to develop the corresponding pinacol ester as a more stable alternative for routine use [1].

Process Chemistry Reagent Management Supply Chain

Application Scenarios


Drug Discovery Library Synthesis

This compound is the reagent of choice for introducing a 1-methyl-1H-pyrazol-5-yl group via Suzuki-Miyaura coupling. Its use is particularly relevant for medicinal chemistry programs exploring structure-activity relationships (SAR) around the 5-position of the pyrazole ring, a motif found in porcupine inhibitors and other therapeutic candidates .

Process Chemistry Route Scouting

The high-yielding, scalable synthesis of the 5-isomer (93% yield) makes it a more attractive candidate for process development compared to the more complex route required for the corresponding 4-boronic acid. The commercial availability of the 5-isomer in bulk quantities (up to kg scale) from multiple vendors supports its use in late-stage development [1].

Regiospecific Advanced Synthesis

In the synthesis of complex molecules where a boronic acid at the 5-position is specifically required, such as in the preparation of advanced photocatalysts [2], the 5-isomer is the only viable starting material. Substitution with a 3- or 4-isomer would result in a different product with altered properties.

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